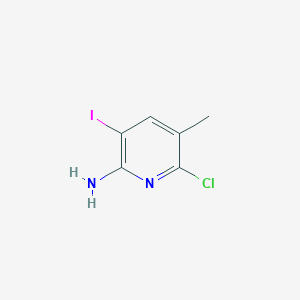
6-Chloro-3-iodo-5-methyl-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-iodo-5-methylpyridin-2-amine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine, iodine, and methyl substituents on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodo-5-methylpyridin-2-amine can be achieved through several methods. One common approach involves the halogenation of 5-methylpyridin-2-amine. The process typically includes the following steps:
Industrial Production Methods
Industrial production of 6-Chloro-3-iodo-5-methylpyridin-2-amine may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
6-Chloro-3-iodo-5-methylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms or the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic compounds can be used under appropriate conditions (e.g., solvent, temperature).
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.
Major Products
Substitution: Products include azido, cyano, or organometallic derivatives.
Oxidation: Products include N-oxides or other oxidized forms.
Reduction: Products include dehalogenated amines or other reduced derivatives.
科学的研究の応用
6-Chloro-3-iodo-5-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 6-Chloro-3-iodo-5-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to target proteins or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary based on the specific biological context and the nature of the compound’s interactions with its targets.
類似化合物との比較
Similar Compounds
- 6-Chloro-2-iodo-3-methylpyridine
- 6-Chloro-5-iodopyridin-2-amine
- 2-Chloro-6-iodo-5-methylpyridin-3-ol
- 6-Chloro-5-methylpyridin-2-amine
Uniqueness
6-Chloro-3-iodo-5-methylpyridin-2-amine is unique due to the specific positioning of the chlorine, iodine, and methyl groups on the pyridine ring. This unique arrangement can influence its reactivity, binding affinity, and overall chemical properties, making it distinct from other similar compounds.
特性
分子式 |
C6H6ClIN2 |
|---|---|
分子量 |
268.48 g/mol |
IUPAC名 |
6-chloro-3-iodo-5-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6ClIN2/c1-3-2-4(8)6(9)10-5(3)7/h2H,1H3,(H2,9,10) |
InChIキー |
UUDZVNSAFAOPEK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1Cl)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13465443.png)
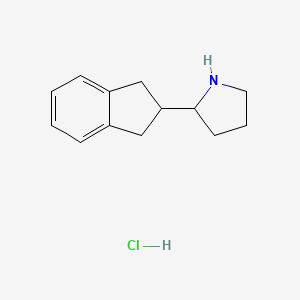
![N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide](/img/structure/B13465448.png)
![2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13465459.png)
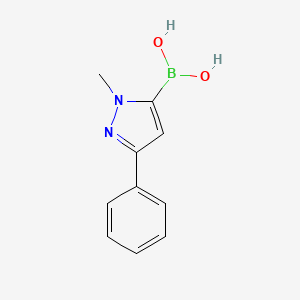
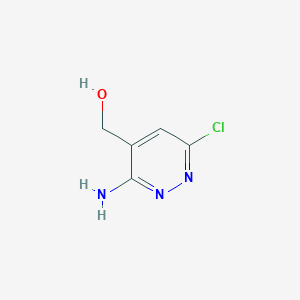

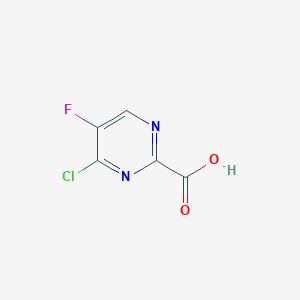

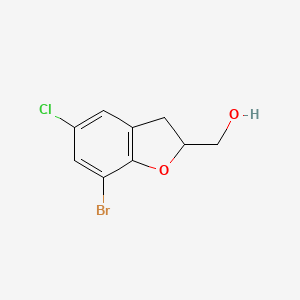
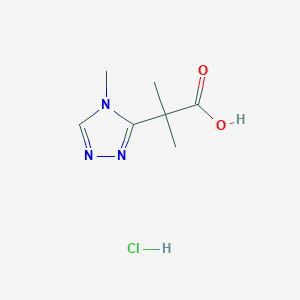
![tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate](/img/structure/B13465532.png)
![4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride](/img/structure/B13465537.png)

